Cas no 393844-87-6 (N-cyclohexyl-N-methyl-1-phenyl-1H-pyrazolo3,4-dpyrimidin-4-amine)

N-Cyclohexyl-N-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core, substituted with a phenyl group at the 1-position and an N-cyclohexyl-N-methylamine moiety at the 4-position. This structure imparts potential pharmacological relevance, particularly in kinase inhibition or modulation of signaling pathways. The cyclohexyl and methyl groups enhance lipophilicity, potentially improving membrane permeability, while the aromatic systems contribute to binding interactions with biological targets. Its well-defined synthetic route allows for high purity and scalability, making it suitable for research applications in medicinal chemistry and drug discovery. The compound's stability and solubility profile further support its utility in experimental studies.
N-cyclohexyl-N-methyl-1-phenyl-1H-pyrazolo3,4-dpyrimidin-4-amine structure
393844-87-6 structure
Product Name:N-cyclohexyl-N-methyl-1-phenyl-1H-pyrazolo3,4-dpyrimidin-4-amine
CAS No:393844-87-6
MF:C18H21N5
MW:307.392843008041
CID:6043114
PubChem ID:866498
Update Time:2025-06-13

N-cyclohexyl-N-methyl-1-phenyl-1H-pyrazolo3,4-dpyrimidin-4-amine Chemical and Physical Properties

Names and Identifiers

    • N-cyclohexyl-N-methyl-1-phenyl-1H-pyrazolo3,4-dpyrimidin-4-amine
    • N-cyclohexyl-N-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
    • 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-cyclohexyl-N-methyl-1-phenyl-
    • IFLab1_002092
    • Oprea1_003500
    • HMS1417P02
    • 393844-87-6
    • SR-01000566208-1
    • F0518-0071
    • Oprea1_591840
    • N-cyclohexyl-N-methyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
    • AKOS002086833
    • SR-01000566208
    • Inchi: 1S/C18H21N5/c1-22(14-8-4-2-5-9-14)17-16-12-21-23(18(16)20-13-19-17)15-10-6-3-7-11-15/h3,6-7,10-14H,2,4-5,8-9H2,1H3
    • InChI Key: STMPYSRJZZHYLQ-UHFFFAOYSA-N
    • SMILES: C1=NC(N(C2CCCCC2)C)=C2C=NN(C3=CC=CC=C3)C2=N1

Computed Properties

  • Exact Mass: 307.17969569g/mol
  • Monoisotopic Mass: 307.17969569g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 378
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 46.8Ų

Experimental Properties

  • Density: 1.26±0.1 g/cm3(Predicted)
  • Boiling Point: 433.1±38.0 °C(Predicted)
  • pka: 4.13±0.30(Predicted)

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Additional information on N-cyclohexyl-N-methyl-1-phenyl-1H-pyrazolo3,4-dpyrimidin-4-amine

Comprehensive Analysis of N-cyclohexyl-N-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS No. 393844-87-6)

In the realm of organic chemistry and pharmaceutical research, N-cyclohexyl-N-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS No. 393844-87-6) has garnered significant attention due to its unique structural properties and potential applications. This compound, often referred to by its systematic name or CAS number, belongs to the pyrazolopyrimidine class, a family of heterocyclic compounds known for their diverse biological activities. Researchers and industry professionals are increasingly exploring its role in drug discovery, particularly in targeting specific enzymatic pathways.

The molecular structure of N-cyclohexyl-N-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine features a pyrazolo[3,4-d]pyrimidine core, which is substituted with a phenyl group at the 1-position and an N-cyclohexyl-N-methylamine moiety at the 4-position. This configuration imparts distinct electronic and steric properties, making it a valuable scaffold for medicinal chemistry. Recent studies highlight its potential as a kinase inhibitor, aligning with the growing interest in targeted cancer therapies and precision medicine.

One of the most searched topics in this domain is the synthetic route for CAS No. 393844-87-6. The compound is typically synthesized through multi-step organic reactions, including condensation and cyclization processes. Optimizing these synthetic pathways is crucial for scaling up production while maintaining high purity, a key concern for pharmaceutical manufacturers. Additionally, its solubility and stability under various conditions are frequently investigated, as these factors directly impact its formulation and bioavailability.

From a commercial perspective, N-cyclohexyl-N-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is often sourced by research institutions and biotech companies engaged in high-throughput screening and drug repurposing initiatives. Its relevance in neurodegenerative disease research has also been noted, coinciding with the rising global focus on conditions like Alzheimer's and Parkinson's. This intersection of chemistry and biomedicine underscores the compound's versatility and broad applicability.

In summary, CAS No. 393844-87-6 represents a promising candidate for further exploration in both academic and industrial settings. Its structural complexity and functional adaptability make it a subject of ongoing research, particularly in the context of small-molecule therapeutics and enzyme modulation. As the scientific community continues to unravel its potential, this compound is poised to play a pivotal role in advancing modern pharmacology.

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